molecular formula C21H21NO3 B2978908 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 862680-52-2

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2978908
CAS No.: 862680-52-2
M. Wt: 335.403
InChI Key: IMINASBSUILLJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO . These reactions can be carried out under solvent-free conditions or using environmentally benign catalysts to promote green chemistry .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to proteins and enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives, including 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

    2-Phenylquinoline: Similar in structure but lacks the ethyl and isopropoxy groups.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and isopropoxy groups enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-4-14-5-10-19-17(11-14)18(21(23)24)12-20(22-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMINASBSUILLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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